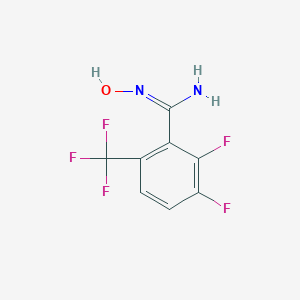
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Wittig reagent and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product. The ylide intermediate is a highly reactive species that can undergo various reactions, such as cycloaddition, oxidation, and reduction.
Effets Biochimiques Et Physiologiques
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include the need for careful handling due to its sensitivity to air and moisture.
Orientations Futures
There are several potential future directions for 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential direction is the exploration of its potential applications in the development of new materials, such as polymers and nanoparticles. Additionally, the compound's potential use in drug discovery and medicinal chemistry is an area that requires further investigation.
Conclusion:
In conclusion, 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves the reaction of phosphonium salt with an aldehyde or ketone, and the mechanism of action involves the formation of an ylide intermediate. The compound has been extensively studied for its potential applications in various scientific research fields, and there are several potential future directions for its research.
Méthodes De Synthèse
The synthesis of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the reaction of phosphonium salt with an aldehyde or ketone. This reaction is known as the Wittig reaction and is widely used in organic chemistry for the synthesis of alkenes. The reaction between the phosphonium salt and aldehyde or ketone results in the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product.
Applications De Recherche Scientifique
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has been extensively studied for its potential applications in various scientific research fields. This compound has been used in the synthesis of various natural products, such as terpenes, steroids, and alkaloids. It has also been used in the preparation of functionalized polymers and in the development of new materials.
Propriétés
Numéro CAS |
13989-64-5 |
|---|---|
Nom du produit |
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- |
Formule moléculaire |
C22H24NP |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
tert-butylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H24NP/c1-22(2,3)23-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clé InChI |
PAVNXBJENBMNKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
13989-64-5 |
Synonymes |
N2-(1,1,1-TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-2-METHYLPROPAN-2-AMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



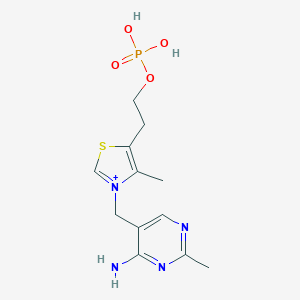
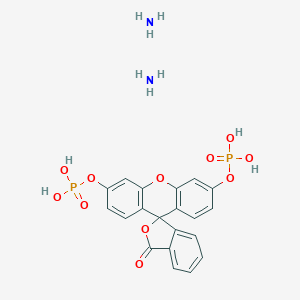
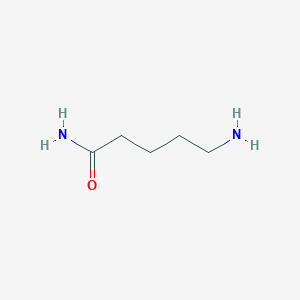

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)






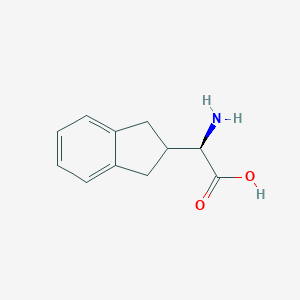
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
